REACTION_CXSMILES
|
[S:1]([CH2:6][C:7](O)=O)[CH2:2][C:3](O)=O.[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].[NH4+:18].[OH-]>Cl>[NH:16]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:17]=[C:3]1[CH2:2][S:1][CH2:6][C:7]1[NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
S(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×40 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
Yield—2.4g (25.2%)
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CSCC2=NC1=C(N2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |